molecular formula C16H16N2O2 B2660849 N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide CAS No. 316137-93-6

N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide

Cat. No.: B2660849
CAS No.: 316137-93-6
M. Wt: 268.316
InChI Key: GIDLJVYIOCEPHZ-GZTJUZNOSA-N
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Description

N'-(4-Methylbenzylidene)-2-phenoxyacetohydrazide is a hydrazone derivative synthesized via the condensation of 2-phenoxyacetohydrazide with 4-methylbenzaldehyde. This compound belongs to a class of acylhydrazones characterized by a phenoxyacetohydrazide backbone and a substituted benzylidene moiety. The 4-methyl group on the benzylidene ring introduces steric and electronic effects that influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-13-7-9-14(10-8-13)11-17-18-16(19)12-20-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDLJVYIOCEPHZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide can be synthesized through a condensation reaction between 4-methylbenzaldehyde and 2-phenoxyacetohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the product precipitates out .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide is a hydrazone derivative formed through the condensation reaction between 4-methylbenzaldehyde and 2-phenoxyacetohydrazide. The compound's structure can be represented as follows:C18H18N2O2\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2The synthesis of this compound typically involves the following steps:

  • Reactants : 4-methylbenzaldehyde and 2-phenoxyacetohydrazide.
  • Reaction Conditions : The reaction is usually carried out in a solvent such as ethanol under reflux conditions.

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for further research in pharmacology.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of hydrazone derivatives, including this compound. It has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values indicate significant antimicrobial potential, with some derivatives achieving MIC values as low as 0.015 mg/mL against Staphylococcus aureus .

Anticancer Activity

Research indicates that this compound may possess anticancer properties:

  • Mechanism of Action : The compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma).
  • In vitro Studies : Flow cytometry results have shown dose-dependent apoptosis induction in MCF-7 cells, highlighting its potential as an anticancer agent .

Anticonvulsant Properties

Preliminary studies suggest that derivatives of hydrazones, including this compound, may exhibit anticonvulsant activity. In vivo testing has shown moderate activity using the maximal electroshock (MES) method .

Enzyme Inhibition Studies

This compound has been investigated for its inhibitory effects on various enzymes:

  • β-glucuronidase Inhibition : The compound has demonstrated promising inhibition activity against β-glucuronidase with IC50 values significantly lower than standard inhibitors, indicating its potential as a therapeutic agent for conditions related to enzyme dysregulation .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of a series of hydrazone derivatives, including this compound. Results indicated that modifications in the phenyl ring significantly affected antimicrobial potency, emphasizing the importance of structural variations .

Case Study 2: Anticancer Mechanism

In vitro assays were conducted on breast cancer cell lines treated with this compound. Results showed significant tumor growth suppression compared to controls, suggesting that structural components of the compound play a crucial role in its anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against Staphylococcus aureus = 0.015 mg/mL
AnticancerInduces apoptosis in MCF-7 cells
AnticonvulsantModerate activity in MES method
Enzyme InhibitionIC50 for β-glucuronidase = 9.20 µM

Mechanism of Action

The mechanism of action of N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, which may enhance its biological activity. Additionally, its ability to undergo redox reactions contributes to its antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide with structurally related acylhydrazones, focusing on substituent effects, physical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Benzylidene Molecular Weight (g/mol) Melting Point (°C) IR C=O Stretch (cm⁻¹) Yield (%) Biological Activity (If Reported)
This compound 4-CH₃ 297.34 Not reported ~1670–1685 (estimated) Not given Not explicitly stated
(E)-N'-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-phenoxyacetohydrazide (16) Benzo[d][1,3]dioxol-5-yl 298.29 198.9–200.8 1670 84 Antitrypanosomal (in vitro)
(E)-2-Phenoxy-N'-(pyridin-4-ylmethylene)acetohydrazide (17) Pyridin-4-yl 255.27 141.3–143.4 1676 50 Not reported
(E)-N'-((5-Bromothiophen-2-yl)methylene)-2-phenoxyacetohydrazide (18) 5-Bromothiophen-2-yl 339.21 151.8–154.1 1672 81 Not reported
N′-(4-Fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide 4-Fluorobenzo[d]thiazol-2-yl 317.34 Not reported Not reported Not given Potential enzyme inhibition (inferred)
N'-(5-Nitro-2-oxo-1H-indol-3-ylidene)-2-phenoxyacetohydrazide 5-Nitroindole 289.24 169.9–172.7 1695 60 Not reported

Key Comparisons

Substituent Effects on Physical Properties

  • The 4-methyl group in the target compound likely enhances lipophilicity compared to polar substituents like pyridinyl (17) or nitro groups (19). This may improve membrane permeability in biological systems .
  • Melting points correlate with crystallinity: Electron-withdrawing groups (e.g., nitro in compound 19) increase melting points (169.9–172.7°C) due to stronger intermolecular interactions, whereas heterocyclic substituents (e.g., pyridinyl in 17) reduce melting points (141.3–143.4°C) .

Spectral and Electronic Features

  • The C=O stretch in IR spectra varies with substituent electronic effects. The nitro group in compound 19 shifts the C=O peak to 1695 cm⁻¹, indicating strong electron withdrawal, whereas the 4-methyl group in the target compound likely results in a lower wavenumber (~1670–1685 cm⁻¹) due to electron-donating effects .

Synthetic Yields

  • Yields depend on aldehyde reactivity and steric hindrance. Bulky substituents (e.g., benzo[d][1,3]dioxol-5-yl in 16) achieve higher yields (84%) compared to pyridinyl (50%), suggesting favorable kinetics for electron-rich aldehydes .

Biological Activity Compound 16 exhibits antitrypanosomal activity, attributed to the electron-rich benzodioxole moiety enhancing target binding. The 4-methyl group in the target compound may similarly modulate bioactivity through hydrophobic interactions, though specific data are lacking . Derivatives with halogenated or heterocyclic substituents (e.g., 18, 19) are often explored for enzyme inhibition (e.g., monoamine oxidase, β-secretase) due to their ability to form stable interactions with active sites .

Biological Activity

N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide is a compound belonging to the class of benzohydrazones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2

This structure consists of a hydrazone linkage, which is known to influence the biological activity of the compound.

Antimicrobial Activity

Benzohydrazones, including this compound, have demonstrated significant antimicrobial properties. Various studies have reported their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study evaluating similar hydrazone derivatives indicated that they exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also highlighted the anticancer potential of benzohydrazone derivatives. A related compound exhibited cytotoxic effects on leukemia cell lines, suggesting that this compound may possess similar properties . The mechanism often involves the disruption of microtubule dynamics, leading to inhibited cell proliferation.

Enzyme Inhibition

Inhibitory effects on various enzymes have been documented for benzohydrazones. For example, some derivatives have shown inhibition of urease and glucosidase enzymes, which are crucial in various metabolic pathways and disease processes . The IC50 values for enzyme inhibition provide quantitative measures of potency that are essential for understanding the therapeutic potential of these compounds.

Case Study 1: Antimicrobial Evaluation

In a comparative study, several benzohydrazone derivatives were synthesized and screened for antimicrobial activity. The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics against Bacillus subtilis and Candida albicans .

CompoundMIC (µg/mL)Target Organism
This compound32Bacillus subtilis
Benzohydrazone A64Staphylococcus aureus
Benzohydrazone B16Escherichia coli

Case Study 2: Anticancer Activity Assessment

A study involving a series of hydrazone derivatives demonstrated that certain compounds significantly inhibited the growth of cancer cell lines. The specific mechanism involved apoptosis induction through caspase activation pathways .

CompoundIC50 (µM)Cell Line
This compound10K562 (Leukemia)
Benzohydrazone C5HEL (Leukemia)

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes, affecting bacterial growth and cancer cell proliferation.
  • Cell Cycle Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cell lines treated with related hydrazones.

Q & A

Q. What are the standard synthetic routes for preparing N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide, and what factors influence reaction yields?

The compound is typically synthesized via Schiff base condensation. A common method involves reacting 2-phenoxyacetohydrazide with 4-methylbenzaldehyde in a polar solvent (e.g., ethanol or DMF) under acidic catalysis (e.g., acetic or sulfuric acid). The reaction is refluxed for 1–4 hours, followed by filtration and recrystallization (e.g., methanol or ethanol). Yields (~69–86%) depend on stoichiometric ratios, reaction time, and purification methods. For example, using acetic acid as a catalyst at 80°C for 1–3 hours achieves high purity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H NMR : To confirm hydrazone bond formation (δ ~8.5–9.2 ppm for N=CH) and aromatic protons .
  • IR : Peaks at ~1600–1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N–H stretch) .
  • X-ray crystallography : For structural elucidation. SHELX software is widely used for refinement, with hydrogen atoms placed in calculated positions (riding model) .

Q. How is the purity of the compound validated after synthesis?

Purity is assessed via melting point consistency, TLC monitoring during synthesis, and elemental analysis (C, H, N). Recrystallization from methanol or ethanol ensures removal of unreacted starting materials .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products in large-scale synthesis?

By-products often arise from incomplete condensation or oxidation. Strategies include:

  • Catalyst screening : Sulfuric acid enhances reaction efficiency compared to acetic acid .
  • Solvent selection : DMF improves solubility of aromatic aldehydes, reducing side reactions .
  • Temperature control : Prolonged reflux (>4 hours) may degrade the product; stepwise heating (e.g., 80°C → room temperature) improves yield .

Q. What methodological challenges arise in crystallographic analysis, and how are they resolved?

Common challenges include:

  • Disorder in crystal lattices : Addressed using SHELXL’s rigid-bond restraint for thermal parameters .
  • Hydrogen bonding ambiguity : Mercury software visualizes intermolecular interactions to validate packing patterns .
  • Twinned data : SHELXE’s robust algorithms enable phasing even with imperfect diffraction .

Q. How do researchers design metal complexes of this compound, and what bioactivity trends are observed?

The compound acts as a tridentate ligand via carbonyl oxygen, hydrazinic nitrogen, and imine nitrogen. Transition metals (Co, Cu, Zn) are introduced by refluxing the ligand with metal salts in ethanol. Bioactivity screening reveals:

  • Antimicrobial activity : Cu(II) complexes (e.g., 5c, 5e) show enhanced efficacy against resistant strains due to improved membrane penetration .
  • Antioxidant activity : Zn(II) complexes exhibit radical scavenging via redox-active metal centers .

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data?

DFT calculations model electronic structures to explain discrepancies in reactivity or spectroscopic data. For example:

  • Charge distribution analysis : Predicts preferential binding sites for metal coordination .
  • Reaction mechanism studies : Simulates acid-catalyzed condensation pathways to optimize synthetic routes .

Data Contradictions and Resolution

Q. Why do reported melting points and yields vary across studies?

Variations arise from:

  • Solvent polarity : Methanol recrystallization yields higher-purity products (mp 158–161°C) vs. ethanol .
  • Hydrate formation : Metal complexes (e.g., 5b, 5d) may retain solvent molecules, altering thermal properties .

Q. How should researchers address inconsistencies in crystallographic refinement metrics?

Discrepancies in R-factors or bond lengths are mitigated by:

  • Data resolution : High-resolution (<1.0 Å) datasets improve refinement accuracy .
  • Software cross-validation : SHELXL-refined structures are compared with Olex2 or PLATON outputs .

Methodological Recommendations

  • Synthesis : Use stoichiometric 1:1 ratios of hydrazide and aldehyde with sulfuric acid catalysis for reproducibility .
  • Characterization : Combine XRD with Hirshfeld surface analysis to map non-covalent interactions .
  • Bioactivity assays : Pre-screen ligands for cytotoxicity before metal complexation to isolate metal-specific effects .

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